N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity Analysis
Compounds containing methoxybenzamide groups and isothiazolidin-2-yl motifs may be explored for their antioxidant properties. A review by Munteanu and Apetrei (2021) discusses various analytical methods used in determining antioxidant activity, such as the ORAC, HORAC, TRAP, and TOSC tests, which are based on the transfer of a hydrogen atom, and tests like CUPRAC and FRAP that are based on electron transfer. These methods, rooted in spectrophotometry, could potentially be applicable to analyzing the antioxidant capacities of compounds like N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide, contributing to fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).
Neuroprotective and Cognitive Function Studies
The structural features of the compound suggest potential neuroprotective or cognitive function modulation applications. Amyloid imaging, for instance, is a significant area in Alzheimer's disease research. Nordberg (2007) discusses the development of amyloid imaging ligands, such as [18F] FDDNP and 11C-PIB, used to measure amyloid in vivo in Alzheimer's patients' brains. Research into similar compounds could provide insights into the development of new imaging agents or therapeutic molecules for neurodegenerative diseases (Nordberg, 2007).
Enzymatic Remediation and Organic Pollutant Degradation
The involvement of certain functional groups in enzymatic reactions suggests that this compound could be relevant in studies focused on the enzymatic remediation of organic pollutants. Husain and Husain (2007) review the application of redox mediators in treating organic pollutants with oxidoreductive enzymes. Compounds with redox-active functionalities might serve as substrates or inhibitors in these enzymatic processes, highlighting a potential research avenue for environmental science and industrial wastewater treatment (Husain & Husain, 2007).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
This inhibition can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Given its target, it is likely involved in the regulation of the cell cycle and apoptosis
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This could result in cell cycle arrest and apoptosis, potentially making it useful in the treatment of cancers . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-9-3-2-8-15(16)17(20)18-13-6-4-7-14(12-13)19-10-5-11-24(19,21)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQUFCAFIOLMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.